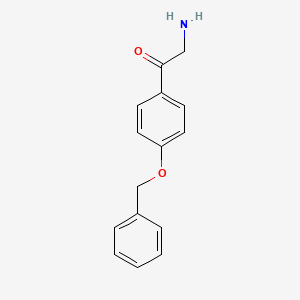

2-Amino-1-(4-(benzyloxy)phenyl)ethanone

Description

Contextualizing the Compound within Organic Synthesis and Chemical Biology Research

In the realm of organic synthesis, 2-Amino-1-(4-(benzyloxy)phenyl)ethanone serves as a valuable building block. Its bifunctional nature, possessing both a primary amine and a ketone, allows for a wide array of chemical transformations. This dual reactivity is exploited in the construction of more complex molecules, including heterocyclic compounds and peptidomimetics. The benzyloxy group, a stable protecting group for the phenolic hydroxyl, is a key feature that allows for selective reactions at other parts of the molecule. This protective strategy is fundamental in multi-step syntheses, preventing unwanted side reactions and enabling the precise construction of the target molecule.

From a chemical biology perspective, the 4-(benzyloxy)phenyl motif is a recognized pharmacophore, a structural feature responsible for a molecule's biological activity. This "benzyloxy pharmacophore" has been identified in a variety of biologically active compounds, suggesting its importance in molecular recognition by biological targets. nih.gov The presence of this group in this compound makes it an attractive starting point for the development of chemical probes and potential therapeutic agents. These probes are instrumental in studying biological processes by allowing researchers to investigate the function and localization of specific proteins or enzymes.

Historical Trajectories and Current Research Challenges in its Chemistry

Historically, the synthesis of aminoketones presented significant challenges. Early methods for producing related compounds, such as 2-amino-1-(4-hydroxyphenyl)-ethanone, involved multi-step, often harsh, reaction conditions. For instance, one traditional method involved the heating of 2-phthalimido-1-(4-acetoxyphenyl)-ethanone in a sealed tube with glacial acetic acid and concentrated hydrochloric acid. nih.gov Such processes were often complex and not amenable to large-scale industrial production. nih.gov

Current research in the synthesis of this compound and its derivatives focuses on developing more efficient, selective, and environmentally benign methodologies. Key challenges that chemists continue to address include:

Selective Synthesis: Achieving high selectivity in the introduction of the amino group at the α-position to the carbonyl group can be difficult. The development of catalytic asymmetric methods to produce enantiomerically pure aminoketones is an active area of research.

Protecting Group Strategies: While the benzyl (B1604629) group is a robust protecting group, its removal often requires conditions that may not be compatible with other functional groups in the molecule. Research into milder and more selective deprotection methods is ongoing.

Functional Group Tolerance: Modern synthetic methods aim for high functional group tolerance, allowing for the synthesis of a diverse range of derivatives without the need for extensive protection and deprotection steps.

Overcoming these challenges is crucial for unlocking the full potential of this compound as a versatile synthetic intermediate.

Significance as a Privileged Scaffold for Advanced Molecular Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The this compound core structure embodies the characteristics of a privileged scaffold. The benzyloxyphenyl group can engage in various non-covalent interactions with biological macromolecules, including hydrophobic and aromatic stacking interactions. The aminoketone portion provides a handle for introducing a wide range of substituents, allowing for the fine-tuning of the molecule's steric and electronic properties to achieve desired biological activity and selectivity.

The utility of the benzyloxyphenyl scaffold is evident in the design of various classes of bioactive molecules. For instance, this scaffold has been incorporated into the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The benzyloxyphenyl moiety can be oriented to occupy the ATP-binding site of kinases, providing a foundation for the development of potent and selective inhibitors.

Furthermore, derivatives of this scaffold are being explored as ligands for G protein-coupled receptors (GPCRs), a large family of cell surface receptors that are important drug targets. The modular nature of the this compound scaffold allows for the systematic modification of its structure to optimize binding to specific GPCRs, leading to the discovery of new therapeutic agents.

Below is a table summarizing the key attributes of this compound that contribute to its status as a privileged scaffold:

| Attribute | Significance in Molecular Design |

| Bifunctionality (Amine and Ketone) | Allows for diverse chemical modifications and the introduction of various pharmacophoric elements. |

| Benzyloxy Protecting Group | Enables selective reactions at other positions and is a recognized pharmacophore itself. |

| Aromatic Phenyl Ring | Participates in crucial π-stacking and hydrophobic interactions with biological targets. |

| Structural Rigidity and Flexibility | The core structure provides a degree of rigidity, while the benzyloxy group and amino substituent offer conformational flexibility for optimal binding. |

The continued exploration of this compound and its derivatives promises to yield new insights into fundamental biological processes and provide the foundation for the next generation of therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9H,10-11,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJKYNMAHQSKPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561884 | |

| Record name | 2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92850-54-9 | |

| Record name | 2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 1 4 Benzyloxy Phenyl Ethanone and Its Precursors

Strategic Approaches to the Core Structure Synthesis

The synthesis of the foundational structure of 2-Amino-1-(4-(benzyloxy)phenyl)ethanone involves a multi-step process, beginning with the construction of the protected aryl moiety, followed by the introduction of the ethanone and amino functionalities.

Williamson Ether Synthesis and Electrophilic Aromatic Substitution for Aryl Moiety Construction

The initial and crucial step in the synthesis is the formation of the 4-(benzyloxy)phenyl precursor. This is commonly achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium or potassium salt of 4-hydroxyacetophenone is reacted with benzyl (B1604629) chloride or benzyl bromide. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the S(_N)2 mechanism. The use of a base, such as potassium carbonate or sodium hydride, is essential to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide ion.

Alternatively, the benzyloxy group can be introduced onto a phenol ring first, followed by the introduction of the acetyl group via an electrophilic aromatic substitution reaction, specifically the Friedel-Crafts acylation. In this approach, benzyl phenyl ether is reacted with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl(_3)). The benzyloxy group is an ortho-, para-directing activator, leading to the formation of the desired para-substituted product, 1-(4-(benzyloxy)phenyl)ethanone. Optimization of the Friedel-Crafts acylation can involve exploring different Lewis acids and reaction conditions to maximize the yield of the para-isomer and minimize side reactions. nih.govresearchgate.netnih.govresearchgate.net

Table 1: Comparison of Synthetic Routes for 4-(Benzyloxy)phenyl Precursor

| Route | Key Reactions | Starting Materials | Reagents | Typical Solvents | Advantages | Disadvantages |

| A | Williamson Ether Synthesis | 4-Hydroxyacetophenone, Benzyl halide | Base (K(_2)CO(_3), NaH), Phase Transfer Catalyst (optional) | DMF, Acetonitrile | High yields, Good regioselectivity | Requires pre-functionalized acetophenone |

| B | Friedel-Crafts Acylation | Benzyl phenyl ether, Acetylating agent | Lewis Acid (AlCl(_3)) | Dichloromethane, Nitrobenzene | Utilizes simple starting materials | Potential for ortho-isomer formation, Stoichiometric Lewis acid required |

Formation of the Ethanone and Amino Functionalities via Advanced Reaction Sequences

With the 1-(4-(benzyloxy)phenyl)ethanone precursor in hand, the subsequent step is the introduction of the amino group at the α-position to the carbonyl. A common and effective method involves the α-halogenation of the ketone followed by nucleophilic substitution with an amine source. The α-bromination of 1-(4-(benzyloxy)phenyl)ethanone can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). The resulting α-bromo ketone, 2-bromo-1-(4-(benzyloxy)phenyl)ethanone, is then subjected to amination. Various nitrogen nucleophiles can be employed, including ammonia (B1221849), benzylamine, or phthalimide followed by hydrolysis (Gabriel synthesis), to yield the desired α-amino ketone. organic-chemistry.orgrsc.org

Another advanced approach is the direct α-amination of the ketone. This can be accomplished through various catalytic methods, which are often more atom-economical. For instance, the use of azodicarboxylates in the presence of a suitable catalyst can introduce the amino functionality directly. organic-chemistry.org Alternatively, the synthesis can proceed through an α-azido ketone intermediate. The reaction of the α-bromo ketone with sodium azide provides 2-azido-1-(4-(benzyloxy)phenyl)ethanone, which can then be selectively reduced to the corresponding α-amino ketone using reagents such as tin(II) chloride or through catalytic hydrogenation. rsc.org

Stereoselective and Asymmetric Synthesis Techniques for Enantiomeric Control

The development of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. nih.govnih.gov Several strategies can be employed to achieve enantiomeric control.

One prominent approach is the asymmetric reduction of a suitable precursor. For instance, the corresponding α-azido ketone can be reduced to the chiral α-azido alcohol using a chiral reducing agent, followed by oxidation of the alcohol back to the ketone and subsequent reduction of the azide to the amine. A more direct route involves the asymmetric hydrogenation of an α-keto imine precursor. This can be achieved using a chiral transition metal catalyst, such as those based on rhodium or iridium, in the presence of a chiral phosphine ligand. acs.org This method facilitates the direct formation of the chiral amine with high enantioselectivity.

Another powerful technique is the catalytic enantioselective nucleophilic amination of α-halo carbonyl compounds. researchgate.netacs.orgnih.gov This method utilizes a chiral catalyst, such as a chiral phosphoric acid or a chiral phase-transfer catalyst, to control the stereochemical outcome of the reaction between the α-bromo ketone and an amine source. researchgate.net The synthesis of structurally related cathinone analogs has been a significant area of research, providing valuable insights into enantioselective synthetic strategies. nih.govnih.goveuropa.eumdpi.com

Table 2: Overview of Stereoselective Synthesis Strategies

| Strategy | Key Transformation | Chiral Source | Typical Reagents/Catalysts | Key Intermediates |

| Asymmetric Reduction | Ketone to Alcohol | Chiral Reducing Agent | (R)- or (S)-CBS reagent, Chiral Boranes | Chiral α-amino alcohol |

| Asymmetric Hydrogenation | Imine to Amine | Chiral Catalyst | Rh- or Ir-based catalysts with chiral phosphine ligands | α-Keto imine |

| Catalytic Asymmetric Amination | α-Halo Ketone to α-Amino Ketone | Chiral Catalyst | Chiral Phosphoric Acids, Chiral Phase-Transfer Catalysts | Enolate or enol ether |

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. In the synthesis of this compound, several green approaches can be adopted.

For the Williamson ether synthesis, the use of greener solvents, such as ionic liquids or propylene carbonate, can be explored as alternatives to traditional volatile organic compounds like DMF. Phase-transfer catalysis (PTC) also represents a green improvement, as it can enhance reaction rates, reduce the need for harsh conditions, and often allows for the use of more environmentally benign solvent systems, including water. wikipedia.org

In the formation of the amino functionality, catalytic methods are inherently greener than stoichiometric approaches as they reduce waste generation. The direct catalytic amination of the α-position of the ketone is a prime example of a more atom-economical route compared to the multi-step halogenation-amination sequence. Furthermore, the use of enzymatic or biocatalytic methods for the asymmetric reduction of ketones or the amination of precursors offers a highly sustainable and selective alternative, operating under mild conditions in aqueous media.

Catalytic Methods and Reaction Optimization for Enhanced Yields and Selectivity

Catalysis plays a crucial role in modern organic synthesis, offering pathways to higher yields, improved selectivity, and milder reaction conditions. In the synthesis of this compound, several catalytic strategies can be implemented and optimized.

For the Friedel-Crafts acylation, while traditional methods often require stoichiometric amounts of Lewis acids, catalytic versions using more active and recyclable catalysts, such as zeolites or metal triflates, can be employed to improve the sustainability and efficiency of the process. Response surface methodology can be a powerful tool to optimize the reaction parameters, including catalyst loading, temperature, and reaction time, to maximize the yield of the desired product. nih.govnih.gov

In the amination step, the use of copper or palladium catalysts for the cross-coupling of the α-bromo ketone with an amine source can provide a milder and more efficient alternative to traditional nucleophilic substitution. researchgate.net For the reduction of the α-azido ketone, catalytic hydrogenation over a palladium or platinum catalyst is a clean and efficient method. The optimization of these catalytic reactions involves screening different catalysts, ligands, solvents, and reaction conditions to achieve the highest possible yield and selectivity. Cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has also been shown to be highly efficient. nih.gov

Chemical Transformations and Derivatization Strategies of 2 Amino 1 4 Benzyloxy Phenyl Ethanone

Functionalization at the Amino Group: Amidation, Alkylation, and Subsequent Cyclizations

The primary amino group in 2-Amino-1-(4-(benzyloxy)phenyl)ethanone is a key site for initial functionalization. Standard reactions such as amidation and alkylation introduce new functionalities, which can then be utilized in subsequent cyclization reactions to construct complex heterocyclic scaffolds.

Amidation: The amino group readily undergoes acylation with carboxylic acids, acyl chlorides, or anhydrides to form N-acyl derivatives. These reactions are typically straightforward and high-yielding. The resulting N-acyl α-amino ketones are stable intermediates and crucial precursors for the synthesis of oxazoles. For instance, treatment with an acylating agent followed by cyclodehydration, often mediated by reagents like triphenylphosphine (B44618) and hexachloroethane, yields 2,4-disubstituted oxazoles. researchgate.net This transformation, known as the Robinson-Gabriel synthesis, proceeds through an intermediate α-acylamino ketone which cyclizes to form the oxazole (B20620) ring.

Alkylation: Direct N-alkylation of the amino group can be achieved using various alkylating agents. A powerful and atom-economical method is the "hydrogen-borrowing" or "acceptorless dehydrogenative coupling" strategy, where primary alcohols serve as alkylating agents. nih.gov This process, often catalyzed by transition metal complexes (e.g., manganese or ruthenium), involves the temporary oxidation of the alcohol to an aldehyde, reductive amination with the amine, and regeneration of the catalyst with the liberation of water as the sole byproduct. nih.govnih.gov This method allows for the synthesis of secondary and tertiary amines under relatively mild conditions. The resulting N-alkylated products can be used in further synthetic steps.

Subsequent Cyclizations: Both N-acyl and N-alkyl derivatives are primed for subsequent cyclization reactions.

Oxazole Synthesis: As mentioned, N-acyl derivatives are direct precursors to oxazoles. researchgate.net

Pyrazine (B50134) Synthesis: The α-amino ketone moiety itself can undergo self-condensation upon oxidation or reaction with a suitable oxidizing agent to form symmetrically substituted pyrazines. Alternatively, condensation of two molecules of this compound can be facilitated by dehydrogenative coupling, often catalyzed by metal complexes, to yield 2,5-disubstituted pyrazines. nih.gov This transformation involves the initial formation of a dihydropyrazine (B8608421) intermediate, which then aromatizes. researchgate.net

Interactive Data Table: Functionalization at the Amino Group

| Reaction Type | Reagents/Catalyst | Product Type | Subsequent Reaction | Resulting Heterocycle | Reference |

|---|---|---|---|---|---|

| Amidation (Acylation) | Acyl Chloride (R-COCl), Base | N-Acyl-α-amino ketone | Cyclodehydration | 2,4-Disubstituted Oxazole | researchgate.net |

| Alkylation (Hydrogen-Borrowing) | Primary Alcohol (R-CH₂OH), Mn or Ru pincer complex | N-Alkyl-α-amino ketone | - | - | nih.gov |

| Dimerization/Cyclization | Dehydrogenative Coupling Catalyst | - | Self-condensation/Aromatization | 2,5-Disubstituted Pyrazine | nih.gov |

Modifications and Substitutions on the Phenyl Ring and Benzyloxy Moiety

The aromatic rings of this compound offer further opportunities for structural modification. The benzyloxy group acts as a protecting group for a phenol, which can be cleaved to reveal a new reactive site.

Debenzylation: The most significant transformation of the benzyloxy moiety is its cleavage to unmask the phenolic hydroxyl group. This is typically achieved through catalytic hydrogenation. The reaction involves hydrogen gas and a palladium catalyst (e.g., palladium on carbon, Pd/C), which selectively cleaves the benzyl-oxygen bond to yield 2-amino-1-(4-hydroxyphenyl)ethanone (B1581469) and toluene (B28343) as a byproduct. google.com This deprotection is crucial for synthesizing analogues where the phenolic oxygen is functionalized with groups other than benzyl (B1604629) or for revealing the free phenol, which is a common feature in many biologically active molecules. The choice of catalyst and conditions is important to avoid reduction of the ketone or the other aromatic ring. google.com

Substitution on the Phenyl Ring: The electron-donating nature of the benzyloxy group activates the phenyl ring towards electrophilic aromatic substitution, primarily at the ortho positions (C-3 and C-5) relative to the ether linkage. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation can introduce substituents onto this ring, although care must be taken to control regioselectivity and avoid side reactions with the amino or keto groups. Such modifications are used to explore structure-activity relationships by altering the electronic and steric properties of the molecule. nih.gov

Interactive Data Table: Modifications of Aromatic Moieties

| Reaction Type | Moiety | Typical Reagents | Product | Significance | Reference |

|---|---|---|---|---|---|

| Debenzylation | Benzyloxy | H₂, Pd/C | 2-Amino-1-(4-hydroxyphenyl)ethanone | Unmasking of the phenolic hydroxyl group for further derivatization. | google.com |

| Electrophilic Aromatic Substitution | Phenyl Ring | HNO₃/H₂SO₄ (Nitration); Br₂/FeBr₃ (Bromination) | Ring-substituted analogue | Introduction of functional groups to modulate molecular properties. | nih.gov |

Diversification through Multi-Component and Intramolecular Cyclization Reactions

Multi-component reactions (MCRs) provide an efficient pathway to molecular complexity from simple starting materials in a single step. nih.gov The structure of this compound makes it an ideal candidate for such reactions, as well as for intramolecular cyclizations to form fused ring systems.

Multi-Component Reactions: While specific MCRs starting directly with this compound are not extensively documented, its functional groups are amenable to classic MCRs. For example, α-amino ketones can participate in reactions like the Ugi or Passerini reactions after suitable modification. mdpi.comresearchgate.net In a Ugi four-component reaction, an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. nih.govmdpi.com this compound could serve as both the amine and, after oxidation or modification, the carbonyl component in different MCR strategies.

Intramolecular Cyclization (Pictet-Spengler Reaction): A powerful intramolecular cyclization for which derivatives of this compound are suited is the Pictet-Spengler reaction. wikipedia.orgjk-sci.com This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. To utilize this, the ketone in this compound would first need to be reduced to an alcohol and the amino group appropriately substituted to create a β-arylethylamine precursor. Subsequent reaction with an aldehyde and an acid catalyst would lead to the formation of a tetrahydroisoquinoline or tetrahydro-β-carboline ring system, which are core structures in many alkaloids. nih.govnih.gov The electron-rich nature of the benzyloxy-substituted phenyl ring facilitates the electrophilic aromatic substitution step of the cyclization. jk-sci.com

Synthesis of Structurally Related Analogues for Structure-Reactivity Studies

The systematic synthesis of analogues of this compound is essential for conducting structure-reactivity and structure-activity relationship (SAR) studies. These studies help to understand how modifications to the molecular structure influence chemical reactivity or biological activity.

Analogues are typically synthesized by varying the substituents on either of the aromatic rings or by altering the linker between the ring and the amino group.

Varying the Benzyloxy Moiety: As discussed, the benzyl group can be removed and replaced with other alkyl or aryl groups to study the effect of the ether substituent's size and electronics. google.com Studies on related chalcone (B49325) structures have shown that moving the benzyloxy group from the para to the ortho position, or replacing it with other groups, can significantly alter the molecule's properties. nih.gov

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups at different positions on either phenyl ring allows for the fine-tuning of the molecule's electronic properties. nih.gov This can impact the nucleophilicity of the amino group, the electrophilicity of the carbonyl carbon, and the reactivity of the aromatic rings themselves.

Modifying the Ethanone Linker: Changes to the ethylamino ketone backbone, such as reduction of the ketone to an alcohol to form the corresponding amino alcohol (a phenylethanolamine derivative), create a new class of analogues with different chemical and physical properties. nih.gov

These systematic modifications provide a library of related compounds, enabling researchers to correlate specific structural features with observed chemical behavior or biological effects.

Interactive Data Table: Strategies for Analogue Synthesis

| Modification Strategy | Example Transformation | Purpose of Modification | Reference |

|---|---|---|---|

| Varying Ether Substituent | Debenzylation followed by O-alkylation with a different alkyl halide. | Probe steric and electronic effects at the C4-position. | google.comnih.gov |

| Ring Substitution | Nitration or halogenation of the benzyloxy-phenyl ring. | Modulate the electron density of the aromatic system. | nih.gov |

| Backbone Modification | Reduction of the ketone to a secondary alcohol. | Generate phenylethanolamine analogues. | nih.gov |

Mechanistic and Theoretical Investigations of 2 Amino 1 4 Benzyloxy Phenyl Ethanone and Its Reactivity

Elucidation of Reaction Mechanisms in Key Synthetic Pathways

The synthesis of 2-Amino-1-(4-(benzyloxy)phenyl)ethanone involves multi-step pathways where the mechanism of each step is crucial for optimizing reaction conditions and yield. A common synthetic strategy begins with the protection of a precursor, 4-hydroxyacetophenone, followed by the introduction of the amino group at the alpha-position to the carbonyl.

One key pathway involves the Williamson ether synthesis to form the benzyl (B1604629) ether linkage. In this SN2 reaction, the phenolic hydroxyl group of 4-hydroxyacetophenone is deprotonated by a base, such as sodium hydride or potassium carbonate, to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the ether bond.

Following the formation of 1-(4-(benzyloxy)phenyl)ethanone, the alpha-amino group is introduced. A common method is alpha-halogenation of the ketone followed by nucleophilic substitution. The ketone is first treated with a halogenating agent like bromine in acetic acid to form 2-bromo-1-(4-(benzyloxy)phenyl)ethanone. The subsequent reaction with an amine source, such as ammonia (B1221849) or a protected amine equivalent like hexamethylenetetramine (in the Delepine reaction), proceeds via an SN2 mechanism, where the amine nitrogen attacks the alpha-carbon, displacing the bromide to yield the final product.

An alternative approach is analogous to the Hoeben-Hoesch reaction, where benzyl phenyl ether could react with an aminoacetonitrile (B1212223) mineral salt in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. google.com This process involves an initial electrophilic attack on the electron-rich phenyl ring of the ether, followed by hydrolysis of the resulting imine intermediate to yield the aminoketone. google.com The mechanism involves the formation of a nitrilium ion intermediate which acts as the electrophile in a Friedel-Crafts type acylation. beilstein-journals.org

A summary of a plausible synthetic pathway is detailed below:

Table 1: Key Reactions and Mechanisms in the Synthesis of this compound| Step | Reaction Name/Type | Reactants | Reagents | Product | Mechanism Highlights |

|---|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | 4-hydroxyacetophenone, Benzyl bromide | K₂CO₃, Acetone | 1-(4-(benzyloxy)phenyl)ethanone | SN2: Formation of a phenoxide nucleophile which attacks the benzyl bromide electrophile. |

| 2 | Alpha-Bromination | 1-(4-(benzyloxy)phenyl)ethanone | Br₂, Acetic Acid | 2-bromo-1-(4-(benzyloxy)phenyl)ethanone | Enol/enolate formation followed by nucleophilic attack on bromine. |

Computational Chemistry and Quantum Mechanical Studies

Computational methods provide deep insight into the molecular properties of this compound, linking its electronic structure to its reactivity and conformational behavior.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic environment of complex organic molecules. For compounds analogous to this compound, calculations are typically performed using functionals like B3LYP or PBE with basis sets such as 6-311++G(d,p) or 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov

These calculations yield the optimized molecular geometry, revealing bond lengths and angles in the ground state. A key output is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov

Furthermore, DFT allows for the generation of Molecular Electrostatic Potential (MEP) maps. nih.gov These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the amino nitrogen, indicating sites prone to electrophilic attack, while regions near acidic protons would show positive potential. Mulliken charge analysis further quantifies the partial charges on each atom, helping to predict sites for nucleophilic and electrophilic interactions. nih.gov Fukui functions can also be calculated to provide a more detailed analysis of local reactivity at specific atomic sites. nih.gov

Table 2: Typical Parameters for DFT Studies on Aromatic Aminoketones

| Parameter | Description | Typical Methods/Basis Sets | Insights Gained |

|---|---|---|---|

| Geometry Optimization | Finding the lowest energy molecular structure. | B3LYP/6-311++G(d,p) | Provides accurate bond lengths, bond angles, and dihedral angles. nih.gov |

| FMO Analysis | Calculation of HOMO and LUMO energies. | B3LYP, PBE | The HOMO-LUMO gap indicates chemical reactivity and stability. nih.gov |

| MEP Mapping | Visualization of the electrostatic potential on the electron density surface. | Self-Consistent Field (SCF) Density | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. nih.govresearchgate.net |

| Charge Analysis | Calculation of partial atomic charges. | Mulliken, Natural Bond Orbital (NBO) | Quantifies the charge distribution and helps predict reactivity. nih.gov |

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior and conformational flexibility over time. mdpi.com For a molecule like this compound, which possesses several rotatable single bonds, MD simulations are essential for understanding its conformational landscape.

Simulations would track the torsional angles of the molecule, particularly the C-O-C-C dihedral of the benzyl ether linkage, the Ar-C(O) bond, and the C(O)-C(N) bond of the aminoethanone side chain. Studies on analogous structures have shown that bulky groups like the benzyloxy moiety are often not coplanar with the adjacent phenyl ring, which can have significant implications for intermolecular interactions. nih.gov MD simulations, often performed using force fields like AMBER or OPLS, can explore the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers between them. nih.gov This analysis is crucial as the specific conformation of the molecule can dictate its ability to fit into an enzyme's active site or approach another reactant in a sterically favorable orientation.

Structure-Reactivity Relationships and Rational Design Principles

The chemical reactivity of this compound is a direct consequence of its constituent functional groups and their electronic interplay. Understanding these structure-reactivity relationships is fundamental for the rational design of new derivatives with tailored properties.

The molecule contains three primary regions of reactivity:

The Aminoketone Moiety: The carbonyl group is an electrophilic center, susceptible to attack by nucleophiles. The adjacent alpha-amino group is a nucleophile and a base, and its presence can influence the reactivity of the carbonyl, for instance, by enabling intramolecular catalysis or cyclization reactions.

The Benzyloxy-Substituted Phenyl Ring: The benzyloxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Its electron-donating effect, primarily through resonance, increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles compared to an unsubstituted benzene (B151609) ring.

The Benzyl Group: The benzylic protons are susceptible to radical abstraction, and the C-O ether bond can be cleaved under certain reductive or acidic conditions.

Rational design principles are based on modifying these structural features to tune reactivity. For example, introducing electron-withdrawing groups onto the benzyloxy phenyl ring would decrease its activating effect and make the carbonyl carbon more electrophilic. Conversely, adding electron-donating groups would enhance the ring's nucleophilicity. These principles are widely applied in the development of derivatives with specific biological or chemical properties. nih.govscienceopen.com

Table 3: Structure-Reactivity Relationships and Design Principles

| Structural Feature | Chemical Character | Influence on Reactivity | Example of Rational Design Modification |

|---|---|---|---|

| α-Amino Group | Nucleophilic, Basic | Participates in nucleophilic additions, acid-base reactions. Can form imines with aldehydes/ketones. | N-alkylation or N-acylation to modify nucleophilicity and steric hindrance. |

| Carbonyl Group | Electrophilic | Site for nucleophilic attack, reduction to an alcohol, or reductive amination. | Reduction to a hydroxyl group to create a chiral center and remove the electrophilic site. |

| Benzyloxy Group | Electron-Donating (Resonance) | Activates the attached phenyl ring towards electrophilic substitution. | Introduction of substituents on the benzyl ring to modulate electronic effects. |

| Aromatic Rings | Nucleophilic (π-system) | Undergo electrophilic substitution reactions. Can participate in π-stacking interactions. | Addition of substituents (e.g., halogens, alkyl groups) to alter electronic properties and steric profile. scienceopen.com |

Applications of 2 Amino 1 4 Benzyloxy Phenyl Ethanone As a Key Synthetic Intermediate

Precursor in Complex Organic Molecule Total Synthesis

The strategic importance of 2-Amino-1-(4-(benzyloxy)phenyl)ethanone is evident in its use as a starting material for the total synthesis of complex, biologically active molecules, including various alkaloids and pharmaceutical agents. The field of total synthesis aims to develop novel and efficient routes to natural products, and this α-amino ketone provides a versatile scaffold for such endeavors. nih.govnih.govelsevierpure.com

One of the notable applications of related α-amino ketones is in the synthesis of ephedrine (B3423809) and its analogues. dcu.iegoogle.comresearchgate.net The synthesis often involves the reduction of the ketone to a hydroxyl group and subsequent manipulation of the amino group to yield the target phenylethanolamine structure. wikipedia.orgnih.gov For instance, the catalytic reduction of α-methyl aminopropiophenone hydrochloride can produce (+)-pseudoephedrine in high yields. dcu.ie Similarly, the synthesis of (-)-ephedrine has been achieved through the catalytic reduction of 1-phenylpropane-1,2-dione in the presence of methylamine. dcu.ie These examples, while not directly using the title compound, illustrate the general strategy where the α-amino ketone framework is crucial for building the final product. The benzyloxy group in this compound offers a strategic advantage, as it can be deprotected at a later stage to reveal a phenol, adding another layer of functionality for constructing complex molecules. researchgate.net

The following table summarizes key synthetic transformations where α-amino ketones, including this compound, are pivotal intermediates.

| Target Molecule Class | Key Transformation | Precursor Type |

| Ephedrine Analogues | Reductive Amination / Ketone Reduction | α-Amino Ketones |

| Phenylethanolamines | Reduction of α-Amino Ketones | α-Amino Ketones |

| Complex Alkaloids | Multi-step Synthesis | α-Amino Ketones |

Role in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. This compound is a valuable precursor for the synthesis of several important classes of these compounds, including pyrazines, imidazoles, and oxazoles.

Pyrazines: Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4. The self-condensation of α-amino ketones is a classical and effective method for synthesizing symmetrically substituted pyrazines. youtube.comnih.govnih.gov This reaction typically involves the dimerization of two molecules of the α-amino ketone, followed by oxidation to form the aromatic pyrazine (B50134) ring. rsc.org The benzyloxy-substituted phenyl group of this compound would lead to the formation of 2,5-bis(4-(benzyloxy)phenyl)pyrazine.

Imidazoles: Imidazoles are five-membered aromatic heterocycles with two nitrogen atoms. Various synthetic strategies can employ α-amino ketones to construct the imidazole (B134444) ring. baranlab.org For example, the reaction of an α-amino ketone with an aldehyde and ammonia (B1221849) (or an ammonium (B1175870) salt) is a common method for preparing trisubstituted imidazoles. organic-chemistry.orgnih.govgoogle.com In this context, this compound can react with different aldehydes to produce a library of imidazole derivatives with the 4-(benzyloxy)phenyl substituent.

Oxazoles: Oxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom. The synthesis of oxazoles can be achieved from α-amino ketones through various cyclization reactions. researchgate.netgoogle.comnih.gov One common route involves the reaction of an α-amino ketone with an isothiocyanate to form a thiourea (B124793) intermediate, which then undergoes desulfurative cyclization to yield a 2-amino-oxazole. researchgate.net Alternatively, α-amino ketones can be used in other multi-component reactions to generate highly substituted oxazoles. nih.gov

The versatility of this compound in heterocyclic synthesis is summarized in the table below.

| Heterocycle | Synthetic Method | Role of this compound |

| Pyrazine | Dimerization and Oxidation | Provides the C-C-N fragment |

| Imidazole | Condensation with Aldehyde and Ammonia | Provides the C-N-C fragment |

| Oxazole (B20620) | Reaction with Isothiocyanates or other reagents | Provides the N-C-C fragment |

Utilization in Chiral Compound Synthesis and Asymmetric Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. This compound is a valuable substrate for the synthesis of chiral amino alcohols, which are important building blocks for many pharmaceuticals. westlake.edu.cnnih.govdiva-portal.orgresearchgate.netnih.gov

A primary approach to generating chiral molecules from this intermediate is through the asymmetric reduction of its ketone group. google.com This transformation, often catalyzed by chiral catalysts, can produce chiral β-amino alcohols with high enantioselectivity. taylorfrancis.comscihorizon.com For instance, chiral oxazaborolidine-catalyzed borane (B79455) reduction of similar α-substituted ketones has been shown to yield chiral alcohols with high enantiomeric excess (ee). taylorfrancis.com Another powerful method is asymmetric transfer hydrogenation, which has been successfully applied to a variety of α-amino ketones. scihorizon.com

The resulting chiral amino alcohol, (1R)- or (1S)-2-amino-1-(4-(benzyloxy)phenyl)ethanol, can then be used in the synthesis of more complex chiral molecules. researchgate.net The stereochemistry of these amino alcohols is crucial for their biological activity. researchgate.net The ability to control the stereochemistry at the benzylic carbon through asymmetric reduction makes this compound a highly useful chiral synthon.

The following table highlights key aspects of its use in asymmetric synthesis.

| Chiral Product | Key Transformation | Catalyst/Method |

| Chiral Amino Alcohols | Asymmetric Ketone Reduction | Chiral Oxazaborolidines, Chiral Ruthenium Complexes |

| Enantioenriched intermediates | Dynamic Kinetic Asymmetric Hydrogenation | Iridium-based catalysts |

Enabling Building Block for Chemical Probes and Ligands in Research

The structural framework of this compound makes it an ideal starting point for the synthesis of chemical probes and ligands used to study biological systems, particularly receptors. pharmaffiliates.comresearchgate.net The phenylethanolamine core, which can be readily accessed from this intermediate, is a common motif in ligands for adrenergic receptors. nih.govccjm.org

Adrenergic receptors are a class of G protein-coupled receptors that are the targets of catecholamines like epinephrine (B1671497) and norepinephrine. nih.gov Many synthetic ligands for these receptors are based on the phenylethanolamine structure. nih.govnih.govunivr.it By modifying the substituents on the phenyl ring and the amino group, researchers can develop ligands with specific affinities and selectivities for different adrenergic receptor subtypes. The benzyloxy group on this compound can be deprotected to a phenol, which can then be further functionalized or serve as a key interaction point with the receptor.

For example, the synthesis of β-adrenergic receptor agonists and antagonists often starts from precursors similar to this compound. nih.govresearchgate.net The ability to introduce various functional groups allows for the fine-tuning of the ligand's pharmacological properties. This makes the title compound a valuable tool for medicinal chemists and chemical biologists developing new probes to investigate receptor function and new therapeutic agents.

The table below outlines its application in the development of research tools.

| Application | Target Class | Key Structural Motif |

| Receptor Ligands | Adrenergic Receptors | Phenylethanolamine |

| Chemical Probes | G Protein-Coupled Receptors | Substituted Phenylethanolamine |

| Structure-Activity Relationship Studies | Various Receptors | Modified Phenylethanolamine Core |

Molecular Interactions and Biological Target Engagement Studies Non Clinical Focus

In Vitro Receptor Binding and Ligand Interaction Research

Research literature does not provide specific in vitro receptor binding assays or detailed ligand interaction studies for 2-Amino-1-(4-(benzyloxy)phenyl)ethanone. Generally, such investigations are crucial for understanding the mechanism of action of a compound. These studies often employ techniques like radioligand binding assays to determine the affinity of a compound for various receptors, such as G-protein coupled receptors (GPCRs). nih.gov For example, studies on other novel ligands have used in vitro methods to assess binding affinities at different receptor subtypes, which helps in identifying selective compounds. nih.gov The exploration of allosteric binding sites is another facet of this research, revealing complex interactions where a ligand can modulate the receptor's response to an endogenous agonist. nih.gov Without specific experimental data for this compound, its receptor binding profile remains uncharacterized.

Enzyme Inhibition Mechanisms and Kinetics at the Molecular Level

Specific studies detailing the enzyme inhibition mechanisms and kinetics for this compound are not available in the reviewed scientific literature. The study of enzyme kinetics is fundamental to characterizing the interaction between an enzyme and an inhibitor. wikipedia.org Key parameters derived from these studies, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), help elucidate the nature of the inhibition. youtube.comyoutube.com

Enzyme inhibition can be broadly categorized as reversible or irreversible. nih.gov Reversible inhibition includes several types:

Competitive Inhibition : The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition increases the apparent Kₘ but does not affect the Vₘₐₓ. libretexts.orgnih.gov

Non-competitive Inhibition : The inhibitor binds to an allosteric (or non-active) site on the enzyme, which can occur whether the substrate is bound or not. youtube.com This reduces the Vₘₐₓ without affecting the Kₘ. youtube.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex. This leads to a reduction in both Vₘₐₓ and Kₘ. libretexts.org

The determination of these kinetic parameters allows for a quantitative assessment of an inhibitor's potency and its mechanism of action at a molecular level. teachmephysiology.comnih.gov

Computational Modeling of Protein-Ligand Interactions (e.g., Molecular Docking, QSTR)

While direct computational studies on this compound were not identified, research on a structurally related chalcone (B49325) derivative, (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one (APBPP), provides insight into the potential interactions of this chemical scaffold. nih.gov Molecular docking simulations were performed to evaluate the binding of APBPP to the reactive sites of antiviral (SARS-CoV-1, SARS-CoV-2) and anticancer proteins. nih.gov

The study revealed that the benzyloxy moiety was not coplanar with the central benzylidene moiety, and the molecule exhibited good delocalization. nih.gov The computational analysis, including Density Functional Theory (DFT), indicated a band gap of 3.73 eV and a high electrophilicity index, which are often correlated with biological activity. nih.gov Molecular Electrostatic Potential (MEP) analysis further helped in identifying the reactive sites of the molecule. nih.gov

Docking studies are a valuable tool for predicting the binding mode and affinity of a ligand to a protein target, which can guide further experimental studies. jyoungpharm.orgjaper.inamazonaws.com

| Compound | Target Protein(s) | Computational Method | Key Findings | Source |

|---|---|---|---|---|

| (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one (APBPP) | Antiviral (SARS-CoV-1, SARS-CoV-2) and anticancer proteins | Molecular Docking, DFT | Showed excellent binding results compared to drugs in clinical trials; high electrophilicity index suggests biological activity. | nih.gov |

Investigation of Other Molecular Interactions (e.g., Metal Chelating, Antioxidant Mechanisms)

There is no specific research available on the metal chelating or antioxidant properties of this compound. However, the structural components of the molecule, such as the phenolic ether and amino group, suggest potential for such activities. Phenolic compounds are well-known antioxidants, primarily acting by donating a hydrogen atom from their hydroxyl group to scavenge free radicals. nih.gov The antioxidant defense mechanism can also involve inhibiting the production of free radicals or chelating metal ions that catalyze oxidative reactions. nih.govnih.gov

Furthermore, certain amino acids and their derivatives can act as efficient antioxidants through various mechanisms, including scavenging free radicals, reducing hydroperoxides, and chelating pro-oxidative transition metals. mdpi.com The incorporation of metal-chelating unnatural amino acids into proteins is an area of active research for creating artificial metalloenzymes. researchgate.net Without empirical data, the capacity of this compound to engage in these interactions remains theoretical.

Design and Application in Chemical Biology Probes for Target Identification

The application of this compound in the design of chemical biology probes for target identification has not been reported in the literature. Chemical probes are small molecules used to study and manipulate biological systems, often by binding to a specific protein target. A key challenge in drug discovery is the identification of the cellular targets of a bioactive compound. Modern chemical biology has developed platforms for ligand-directed target identification. nih.gov These methods often involve modifying a ligand with a reactive motif that, upon activation, can covalently label nearby proteins, allowing for their subsequent identification via techniques like chemoproteomics. nih.gov The suitability of the this compound scaffold for such applications would require further investigation and chemical modification.

Future Research Directions and Unexplored Avenues for 2 Amino 1 4 Benzyloxy Phenyl Ethanone

Development of Novel and Efficient Synthetic Protocols

While syntheses for aminoketones are established, the development of more efficient, sustainable, and scalable protocols for 2-Amino-1-(4-(benzyloxy)phenyl)ethanone and its derivatives remains a crucial research avenue. Current methods often rely on classical multi-step procedures which may involve harsh reagents or generate significant waste. Future research should focus on modern synthetic strategies.

Potential Research Targets:

Catalytic Approaches: Investigating transition-metal-catalyzed reactions, such as C-N cross-coupling reactions, could provide more direct and efficient routes to the core structure.

Flow Chemistry: The application of continuous flow synthesis could enhance reaction efficiency, safety, and scalability, allowing for better control over reaction parameters and easier purification.

Biocatalysis: Exploring enzymatic transformations could offer highly selective and environmentally benign synthetic pathways.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, potential for one-pot reactions. | Development of novel catalysts, optimization of reaction conditions. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, integration of in-line purification. |

| Green Chemistry Approaches | Use of greener solvents, reduced waste generation. | Solvent screening, development of atom-economical reactions. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity. | Exploration of visible-light-mediated C-N bond formation. |

Expanding the Scope of Structural Diversification for Research Purposes

The this compound scaffold is ripe for structural modification to generate libraries of analogues for various research applications, particularly in drug discovery and materials science. Diversity-oriented synthesis can be employed to systematically explore the chemical space around this core structure. nih.gov

Key Areas for Diversification:

Amino Group Functionalization: The primary amine offers a key handle for derivatization through acylation, alkylation, or formation of Schiff bases, allowing for the introduction of a wide array of functional groups.

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) onto either the phenyl or benzyl (B1604629) ring can modulate the electronic and steric properties of the molecule.

Ketone Group Modification: The ketone functionality can be transformed into other groups, such as oximes, hydrazones, or reduced to an alcohol, to create further structural diversity. researchgate.net

Such structural modifications are crucial for structure-activity relationship (SAR) studies, which are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov

Advanced Computational Studies for Predictive Design and Mechanistic Insights

Computational chemistry provides powerful tools to predict the properties of this compound and its derivatives, guiding synthetic efforts and providing deeper mechanistic understanding. researchgate.net

Future Computational Research Directions:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the molecular geometry, electronic structure (e.g., HOMO-LUMO energies), and spectroscopic properties of the compound and its analogues. nih.gov This can help in understanding its reactivity and potential for applications in areas like nonlinear optics.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding modes and affinities of derivatives with various biological targets, such as enzymes or receptors. This can help prioritize which compounds to synthesize and test. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be used to study the nature of intramolecular and intermolecular interactions, which is particularly relevant for understanding crystal packing and supramolecular assembly. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological membrane, over time.

| Computational Method | Research Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic properties, reactivity analysis. | Molecular orbitals, electrostatic potential, vibrational frequencies. nih.gov |

| Molecular Docking | Drug discovery, target identification. | Binding affinity, interaction modes with proteins. nih.gov |

| Molecular Dynamics (MD) | Conformational analysis, interaction dynamics. | Structural stability, solvent effects, binding free energies. |

| QTAIM | Analysis of chemical bonds and interactions. | Bond strengths, non-covalent interactions. mdpi.com |

Exploration in Emerging Fields of Material Science and Supramolecular Chemistry

The structural features of this compound, including hydrogen bond donors (amine) and acceptors (ketone), as well as aromatic rings capable of π-π stacking, make it an interesting candidate for applications in material science and supramolecular chemistry.

Potential Unexplored Avenues:

Crystal Engineering: The ability to form hydrogen bonds and other non-covalent interactions could be exploited to design novel crystalline materials with specific packing arrangements and properties.

Supramolecular Gels: Derivatization could lead to molecules capable of self-assembling into supramolecular gels, which have applications in areas like drug delivery and tissue engineering.

Nonlinear Optical (NLO) Materials: The presence of donor (amino) and acceptor (keto) groups connected through a π-conjugated system suggests that derivatives of this compound could exhibit NLO properties, which are useful in optoelectronics.

Metal-Organic Frameworks (MOFs): The amine and ketone functionalities could serve as ligand sites for coordination with metal ions, potentially forming novel MOFs with interesting porous structures and catalytic or sensing capabilities. bath.ac.uk

Novel Applications in Chemical Biology and Mechanistic Medicinal Chemistry Research

The aminoketone core is a feature in many biologically active molecules. This suggests that this compound could serve as a valuable tool or starting point for research in chemical biology and medicinal chemistry.

Future Research Focus:

Fluorescent Probes: By incorporating fluorophores or through derivatization, the scaffold could be developed into fluorescent probes for sensing specific ions or biomolecules within a cellular environment.

Bioorthogonal Chemistry: The ketone or amine group could be used as a handle for bioorthogonal ligation reactions, allowing the molecule to be attached to biomolecules for imaging or tracking purposes.

Mechanistic Probes: As a precursor, it can be used to synthesize more complex molecules that act as inhibitors or probes to study the mechanism of specific enzymes or biological pathways. nih.gov For instance, related aminoketone structures are precursors to heterocyclic compounds with a wide range of biological activities. researchgate.netnih.gov

Fragment-Based Drug Discovery: The compound itself could be used as a fragment in screening campaigns to identify new starting points for the development of novel therapeutic agents.

Q & A

Q. What are the established synthetic routes for 2-Amino-1-(4-(benzyloxy)phenyl)ethanone?

Methodological Answer: The synthesis typically involves a two-step process:

Friedel-Crafts Acylation : React 4-benzyloxybenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(4-(benzyloxy)phenyl)ethanone .

Amination : Introduce the amino group via nitration followed by reduction (e.g., using H₂/Pd-C) or direct substitution under controlled conditions.

Key Considerations :

- Catalyst purity and reaction temperature significantly impact yield.

- Use anhydrous conditions to avoid side reactions.

Q. How is this compound characterized spectroscopically?

Q. How to address contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% .

- Crystallization : Recrystallize from ethanol/water to obtain a single crystal for X-ray diffraction (XRD) validation .

- Batch Variability : Test multiple synthetic batches under identical conditions to isolate procedural inconsistencies.

Q. What experimental strategies optimize the amination step while minimizing side products?

Methodological Answer:

- Catalyst Screening : Compare Pd/C, Raney Ni, and enzymatic catalysts for selectivity.

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., nitro intermediates).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require strict temperature control (<50°C) .

Q. How to design stability studies for this compound under varying pH?

Methodological Answer:

- Buffer Systems : Prepare solutions at pH 2 (HCl), 7 (phosphate), and 12 (NaOH).

- Kinetic Analysis : Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to quantify degradation products.

- Light Sensitivity : Conduct parallel experiments under UV/visible light to assess photostability .

Data-Driven Research Applications

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer:

- Intermediate Synthesis : Used to prepare Schiff base ligands for metal complexes with antimicrobial activity .

- Structure-Activity Relationship (SAR) : Modify the benzyloxy or amino groups to study effects on bioactivity (e.g., via Suzuki coupling or reductive amination) .

Q. How to integrate computational modeling with experimental data for this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to predict NMR/IR spectra. Compare with experimental data .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.